5-Cyclopropoxyisophthalamide
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Overview
Description
5-Cyclopropoxyisophthalamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group attached to an isophthalamide core. The presence of the cyclopropoxy group imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxyisophthalamide typically involves the reaction of isophthaloyl chloride with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and minimize the formation of by-products. Additionally, the scalability of the synthesis process is crucial for large-scale production, and methods such as solvent recycling and waste minimization are often employed to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxyisophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isophthalamide derivatives
Scientific Research Applications
5-Cyclopropoxyisophthalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with unique properties .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxyisophthalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylisophthalamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
5-Methoxyisophthalamide: Contains a methoxy group instead of a cyclopropoxy group.
5-Ethoxyisophthalamide: Contains an ethoxy group instead of a cyclopropoxy group .
Uniqueness
5-Cyclopropoxyisophthalamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-cyclopropyloxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C11H12N2O3/c12-10(14)6-3-7(11(13)15)5-9(4-6)16-8-1-2-8/h3-5,8H,1-2H2,(H2,12,14)(H2,13,15) |
InChI Key |
MKQLSHUBDYEAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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